molecular formula C7H5NO2 B576155 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine CAS No. 183296-78-8

7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine

Cat. No.: B576155
CAS No.: 183296-78-8
M. Wt: 135.122
InChI Key: TYFCWXZWUJVNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine is a specialized heterocyclic compound offered for advanced chemical and pharmaceutical research. Compounds based on the oxazolo[3,2-a]pyridine scaffold have demonstrated significant potential in medicinal chemistry, particularly as agents to reverse multi-drug resistance (MDR) in pathogens. For instance, research has shown that structurally related oxazolo[3,2-a]pyridine derivatives can effectively overcome resistance to common drugs like daunomycin and miltefosine in a MDR Leishmania tropica strain, with reversion indexes of up to 6.7-fold and 8.7-fold, respectively . The research value of this fused bicyclic system is further underscored by its versatile reactivity with various nucleophiles, making it a valuable precursor for synthesizing a diverse array of heterocyclic structures, including various azolopyridines and azinopyridines . The introduction of electron-withdrawing groups into the pyridine ring can dramatically increase the π-deficiency of the system, which in turn can alter its reactivity and lead to the formation of novel adducts, such as 1-amino-2-nitro-4-(oxazole-2-yl)butadienes, upon reaction with nucleophiles like ammonia and primary amines . This high reactivity and the potential for structural diversification make this compound a compelling building block for developing new chemical entities in drug discovery programs and for fundamental studies in organic synthesis. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

183296-78-8

Molecular Formula

C7H5NO2

Molecular Weight

135.122

InChI

InChI=1S/C7H5NO2/c1-2-9-7-3-5-6(10-5)4-8(1)7/h1-3H,4H2

InChI Key

TYFCWXZWUJVNOX-UHFFFAOYSA-N

SMILES

C1C2=C(O2)C=C3N1C=CO3

Synonyms

7H-Oxazolo[3,2-a]oxireno[d]pyridine(9CI)

Origin of Product

United States

Ii. Synthetic Methodologies for 7h 1 2 Oxazolo 3,2 a Oxireno D Pyridine and Analogues

Strategies for the Construction of the Oxazolo[3,2-a]pyridine (B1258410) Core

The formation of the central oxazolo[3,2-a]pyridine structure can be approached through several synthetic routes, including the cyclization of appropriately substituted precursors and multi-component reactions.

Cyclization Reactions of 2-Aminooxazoles with Alkynes

A prominent method for the construction of fused heterocyclic systems analogous to oxazolo[3,2-a]pyridines involves the reaction of 2-aminoazoles with alkynes. While direct synthesis of the pyridine (B92270) analog is not extensively documented, the synthesis of fluorinated oxazolo[3,2-a]pyrimidin-7-ones provides a strong procedural precedent. mdpi.com This transformation is performed under transition-metal-free conditions and offers a regioselective, one-pot route to these fused systems. mdpi.com

The reaction typically involves the treatment of a 2-amino-oxazole derivative with a fluorinated alkynoate in a suitable solvent such as methanol. The mixture is initially cooled and then heated to achieve cyclization, affording the desired products in good to excellent yields. mdpi.com This method's efficiency and the commercial availability of the starting materials make it a highly attractive strategy. mdpi.com

Table 1: Synthesis of Fluorinated Oxazolo[3,2-a]pyrimidin-7-ones from 2-Aminooxazoles and Fluorinated Alkynoates mdpi.com

2-Aminooxazole DerivativeFluorinated AlkyneSolventTemperature (°C)Yield (%)
2-Amino-5-methyloxazoleEthyl 4,4,4-trifluorobut-2-ynoateMethanol7085
2-Amino-5-phenyloxazoleEthyl 4,4,4-trifluorobut-2-ynoateMethanol7092
2-Amino-4,5-dimethyloxazoleMethyl 4,4,4-trifluorobut-2-ynoateMethanol7088

This table presents data for the synthesis of oxazolo[3,2-a]pyrimidin-7-one analogs as a model for the cyclization of 2-aminooxazoles with alkynes.

Cyclization Pathways of N-Phenacyl-2-pyridones

A standard and well-established route to the oxazolo[3,2-a]pyridinium salt, the precursor to the neutral oxazolo[3,2-a]pyridine, is the cyclization of N-phenacyl-2-pyridones. mdpi.comresearchgate.net These precursors can be synthesized through the N-alkylation of 2-pyridone salts with phenacyl bromides. researchgate.net The subsequent cyclodehydration is typically achieved by treating the N-phenacyl-2-pyridone with a strong acid, such as concentrated sulfuric acid. mdpi.comresearchgate.net

For instance, the synthesis of 6-nitrooxazolo[3,2-a]pyridinium perchlorates involves dissolving the corresponding N-phenacyl-5-nitro-2-pyridone in concentrated sulfuric acid. mdpi.com To avoid the hydrolytic cleavage of the oxazole (B20620) ring in the presence of water, the product is precipitated by the addition of the reaction mixture to anhydrous diethyl ether after treatment with perchloric acid. mdpi.com

Table 2: Cyclization of N-Phenacyl-5-nitro-2-pyridones to 2-Aryl-6-nitrooxazolo[3,2-a]pyridinium Perchlorates mdpi.com

N-Phenacyl-5-nitro-2-pyridone Substituent (Aryl group)ReagentsSolventReaction Time (hours)Yield (%)
PhenylH₂SO₄, HClO₄Diethyl ether (for precipitation)20-25High
4-MethylphenylH₂SO₄, HClO₄Diethyl ether (for precipitation)20-25High
4-ChlorophenylH₂SO₄, HClO₄Diethyl ether (for precipitation)20-25High

Multi-Component Reaction Approaches to Fused Pyridine Architectures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds. While a specific MCR for 7H- mdpi.comrsc.orgOxazolo[3,2-a]oxireno[d]pyridine is not detailed in the literature, related fused pyridine systems, such as thiazolo[3,2-a]pyridines, are readily synthesized using these methods. These reactions can serve as a blueprint for the development of MCRs for the target oxazolo-fused system.

For example, a five-component cascade reaction has been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. nih.gov This reaction utilizes cyanoacetohydrazide, acetophenone (B1666503) derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and cysteamine (B1669678) hydrochloride in ethanol (B145695) at reflux. nih.gov The process involves a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael addition, imine–enamine tautomerization, and N-cyclization. nih.gov The adaptation of this methodology, by replacing the sulfur-containing starting material with an oxygen-containing analogue, could potentially lead to the desired oxazolo[3,2-a]pyridine core.

Transition-Metal-Free Methodologies in Fused Heterocycle Synthesis

The development of transition-metal-free synthetic methods is a significant goal in modern organic chemistry due to the cost and toxicity associated with many metal catalysts. rsc.org The synthesis of the oxazolo[3,2-a]pyridine core and its analogues can be achieved using such approaches.

As previously mentioned in section 2.1.1, the reaction of 2-aminooxazoles with fluorinated alkynoates to form oxazolo[3,2-a]pyrimidin-7-ones is a transition-metal-free process. mdpi.com Similarly, the cyclization of N-phenacyl-2-pyridones described in section 2.1.2 is promoted by strong acids and does not require a metal catalyst. mdpi.com Furthermore, many multi-component reactions, like the one discussed in section 2.1.3, can be performed under metal-free conditions. nih.gov These examples highlight the feasibility of constructing the oxazolo[3,2-a]pyridine scaffold without the need for transition metals, offering a greener and more economical synthetic route.

Stereoselective Formation and Incorporation of the Oxirene (B85696) Moiety

The final step in the synthesis of 7H- mdpi.comrsc.orgOxazolo[3,2-a]oxireno[d]pyridine is the introduction of the oxirene ring. This is typically achieved through an epoxidation reaction.

Epoxidation Reactions within Polycyclic Nitrogen Heterocycles

The epoxidation of an alkene within a polycyclic nitrogen heterocycle is a common method for forming an oxirene (epoxide) ring. The stereoselectivity of this reaction is often influenced by the steric and electronic properties of the substrate. While specific literature on the epoxidation of the oxazolo[3,2-a]pyridine system is scarce, general principles of epoxidation of similar heterocyclic systems can be applied.

Diastereoselective and Enantioselective Approaches to Oxirene Rings

The oxirene ring is a highly strained, anti-aromatic three-membered heterocycle that is often proposed as a transient intermediate rather than a stable, isolable product. wikipedia.org Its saturated counterpart, the oxirane (or epoxide), is significantly more stable, and a vast array of stereoselective synthetic methods have been developed for its formation. masterorganicchemistry.com While direct diastereoselective or enantioselective syntheses of fused oxirenes are not well-established due to the inherent instability of the ring system, the principles derived from chiral oxirane synthesis provide a foundational framework for approaching this challenge.

Enantioselective Approaches: The primary strategy for installing a chiral oxirane ring is the asymmetric epoxidation of a corresponding alkene precursor. This field is dominated by transition-metal catalysis, where chiral ligands coordinate to a metal center to create a chiral environment that directs the facial selectivity of oxygen transfer to the double bond. nih.gov

Prominent catalytic systems include:

Manganese-Salen Complexes: Jacobsen's catalyst and its analogues are highly effective for the enantioselective epoxidation of unfunctionalized olefins, particularly cis-disubstituted and trisubstituted alkenes. sciengine.com

Titanium-Tartrate Complexes: The Sharpless-Katsuki epoxidation utilizes a titanium isopropoxide catalyst with diethyl tartrate as a chiral ligand, and it is especially effective for the epoxidation of allylic alcohols. caltech.edu

Other Metal Complexes: Chiral complexes based on iron, cobalt, and other transition metals have also been developed, expanding the scope of asymmetric epoxidation to various alkene substitution patterns, including challenging terminal alkenes. caltech.eduacs.org

Chemo-enzymatic methods, using enzymes like cytochromes P450 or engineered variants, offer an alternative route to chiral epoxides, often with high enantioselectivity under mild conditions. caltech.edumdpi.com These biocatalytic systems can sometimes provide access to either enantiomer of the product, a significant advantage over many chemical catalysts. caltech.edu

Diastereoselective Approaches: The diastereoselective formation of oxiranes is typically substrate-controlled. A common and reliable method is the intramolecular cyclization of a halohydrin. The stereochemistry of the starting halohydrin directly dictates the diastereomeric outcome of the epoxide. Another powerful method involves the Sharpless asymmetric dihydroxylation to create a chiral diol, which can then be selectively monotosylated and cyclized to form a chiral epoxide. mdpi.comrsc.org

The application of these methods to form a fused oxirene ring on a pre-existing oxazolopyridine core remains a formidable challenge. The creation of the necessary unsaturated precursor and its subsequent stereoselective oxidation would need to overcome the high activation energy and instability of the oxirene product.

Table 1: Catalytic Systems for Enantioselective Epoxidation of Alkenes

Catalyst SystemTypical OxidantSubstrate ScopeKey Advantages
Titanium/Diethyl Tartrate (Sharpless Epoxidation)t-BuOOHAllylic and homoallylic alcoholsHighly predictable facial selectivity based on tartrate enantiomer. caltech.edu
Chiral Mn(salen) Complexes (Jacobsen-Katsuki Epoxidation)NaOCl, m-CPBAcis-Disubstituted and trisubstituted alkenesEffective for unfunctionalized alkenes with high enantiomeric excess (ee). sciengine.com
Chiral Co(II) ComplexesPhIOTrisubstituted cyclic and acyclic alkenesProvides access to enantio-enriched epoxides from simple alkenes. acs.org
Engineered Cytochrome P450 EnzymesNADPH (in vivo/in vitro)Terminal alkenesHigh regioselectivity and enantioselectivity; can be engineered to produce (R)- or (S)-epoxides. caltech.edu

Regioselectivity Control in Fused Pyridine Ring Annulation

The construction of fused pyridine rings, a core component of the target molecule's framework, requires precise control over regioselectivity to ensure the formation of the desired isomer. Annulation, the process of building a new ring onto an existing one, can be directed by various strategic approaches, from exploiting the innate reactivity of intermediates to the use of powerful catalysts and directing groups. nih.govrsc.org

Key strategies for achieving regiocontrol include:

Pyridyne Intermediates: The generation of highly reactive pyridyne intermediates offers a route to fused pyridines. The regioselectivity of subsequent nucleophilic addition or cycloaddition reactions can be governed by substituents on the pyridyne precursor. Electron-withdrawing groups, such as halides or sulfamates, can perturb the electronic structure of the aryne triple bond, directing the incoming nucleophile to a specific carbon atom (e.g., C3 vs. C4). nih.gov

Minisci-Type Reactions: The Minisci reaction, involving the addition of a nucleophilic radical to a protonated heterocycle, is a powerful tool for C-H functionalization. However, it can often lead to mixtures of regioisomers. acs.org Regiocontrol can be achieved by using a bulky blocking group to sterically hinder one position, thereby directing the incoming radical to the desired site. nih.gov Furthermore, the use of chiral phosphoric acid catalysts can control both regioselectivity and enantioselectivity by engaging the substrate and radical precursor in a highly organized transition state through hydrogen bonding and ion pairing. acs.orgnih.gov

Transition Metal-Catalyzed Annulation: Catalysts based on rhodium, palladium, and other transition metals are widely used to construct fused pyridine rings. rsc.orgacs.org In these reactions, a directing group on one of the substrates (e.g., an N-methoxy amide) coordinates to the metal center, which then facilitates C-H activation at a specific position. The subsequent annulation with a coupling partner, such as a diazo compound or an alkyne, proceeds with high regioselectivity dictated by the initial C-H activation step. rsc.org

Sequential Cross-Coupling: A fully regiocontrolled synthesis can be achieved by a stepwise approach using a series of cross-coupling reactions, such as the Suzuki-Miyaura reaction, on a pre-functionalized pyridine core. This strategy relies on the differential reactivity of various leaving groups (e.g., Cl, Br, OTf) to sequentially introduce substituents at defined positions around the ring. acs.orgresearchgate.net

Table 2: Methodologies for Regiocontrolled Pyridine Annulation

MethodologyKey Strategy for RegiocontrolTypical Reaction TypeExample Outcome
Pyridyne ChemistrySubstituent-induced aryne bond polarization. nih.govNucleophilic addition / CycloadditionSelective functionalization at C3 or C4 of a 3,4-pyridyne. nih.gov
Minisci ReactionUse of removable blocking groups or chiral acid catalysts. acs.orgnih.govRadical C-H alkylation/acylationSelective C4-alkylation of a pyridine ring. nih.gov
Transition Metal CatalysisDirecting group-assisted C-H activation. rsc.orgOxidative AnnulationSynthesis of specific isoquinolone and pyridone isomers. rsc.org
Sequential Cross-CouplingStepwise functionalization of a pre-halogenated pyridine core. acs.orgSuzuki-Miyaura ReactionsFully substituted pyridines with complete regiocontrol. acs.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Fused Systems

The synthesis of complex molecules like fused heterocycles has traditionally involved multi-step processes that often use hazardous reagents and solvents and generate significant chemical waste. The modern emphasis on sustainable chemistry has driven the adoption of green chemistry principles to mitigate this environmental impact. nih.govnumberanalytics.com These principles provide a framework for designing safer, more efficient, and environmentally benign synthetic routes. frontiersin.org

The application of green chemistry to the synthesis of fused heterocyclic systems focuses on several key areas:

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry. rsc.orgnih.gov Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times (from hours to minutes), increase product yields, and enhance purity compared to conventional heating methods. tandfonline.comnih.govnih.gov

Green Solvents and Solvent-Free Reactions: A major goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. Water is an ideal green solvent, and many annulation reactions for forming fused pyridones have been successfully performed in aqueous media. rsc.org Other alternatives include ionic liquids and deep eutectic solvents. numberanalytics.com Whenever possible, performing reactions under solvent-free conditions, often facilitated by microwave irradiation or solid-supported reagents, represents an even greener approach. rsc.org

Atom Economy and Catalysis: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product (atom economy). Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are inherently atom-economical and are widely used for synthesizing pyridine derivatives. nih.gov The use of catalysts, rather than stoichiometric reagents, is a cornerstone of green chemistry. biosynce.com This includes biocatalysis, organocatalysis, and the use of non-toxic, earth-abundant metal catalysts (e.g., iron) to replace more hazardous or precious metals. numberanalytics.comrsc.org

Table 3: Application of Green Chemistry Principles in Fused Heterocycle Synthesis

Green Chemistry PrincipleApplication in Fused System SynthesisExample
Prevention Designing syntheses to minimize waste.One-pot multicomponent reactions that reduce the need for purification of intermediates. researchgate.net
Atom Economy Maximizing the incorporation of reactant atoms into the final product.A four-component reaction to synthesize pyridine derivatives with excellent yields. nih.gov
Safer Solvents & Auxiliaries Using environmentally benign solvents or eliminating them entirely.Tandem condensation/cyclization for fused 2-pyridone synthesis performed in water. rsc.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure or using efficient energy sources.Microwave-assisted synthesis of N-heterocycles, drastically reducing reaction times and energy input. tandfonline.comrsc.org
Use of Catalysis Employing catalytic reagents over stoichiometric ones.Iron-catalyzed cyclization for the synthesis of substituted pyridines, avoiding more toxic heavy metals. rsc.org
Use of Renewable Feedstocks Deriving starting materials from renewable sources.Synthesis of N-heterocycles from alcohols via acceptorless dehydrogenative coupling. rsc.org

Iii. Reaction Mechanisms and Pathways in 7h 1 2 Oxazolo 3,2 a Oxireno D Pyridine Synthesis and Transformations

Mechanistic Insights into Key Cyclization Steps

The formation of the foundational oxazolo[3,2-a]pyridinium ring system is a critical step, typically achieved through the cyclodehydration of N-acyl-2-pyridone precursors. A standard and widely employed method is the acid-catalyzed cyclization of N-phenacyl-2-pyridones. mdpi.com

The mechanism for this transformation proceeds as follows:

Protonation: The process is initiated by the protonation of the carbonyl oxygen of the phenacyl substituent by a strong acid (e.g., sulfuric acid). This step increases the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the pyridone ring then performs an intramolecular nucleophilic attack on the activated carbonyl carbon. This attack results in the formation of a five-membered hydroxyl-dihydrooxazole ring fused to the pyridinium (B92312) core.

Dehydration and Aromatization: The resulting hydroxyl intermediate is unstable and readily undergoes dehydration. A second protonation of the hydroxyl group forms a good leaving group (water). The departure of the water molecule is accompanied by the formation of a double bond within the five-membered ring, leading to the aromatic and resonance-stabilized oxazolo[3,2-a]pyridinium cation. researchgate.net

An alternative strategy involves the acid-promoted intramolecular cyclization of 2-(2,2-dimethoxyethoxy)-pyridines. researchgate.net In this pathway, acid treatment first generates an oxazoline[3,2-a]pyridinium intermediate, which can then be further transformed.

Understanding Domino and Cascade Reaction Sequences

Domino and cascade reactions represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. e-bookshelf.denih.gov These processes, where multiple bonds are formed sequentially under the same reaction conditions, are invaluable for building fused heterocyclic scaffolds. rsc.org

While a specific domino synthesis for 7H- researchgate.netmdpi.comOxazolo[3,2-a]oxireno[d]pyridine is not documented, the synthesis of the analogous sulfur-containing thiazolo[3,2-a]pyridine system provides a compelling example of this methodology. rsc.org A highly efficient synthesis of functionalized thiazolo[3,2-a]pyridines has been achieved via a one-pot, five-component cascade reaction. rsc.orgnih.gov The proposed mechanism for this powerful transformation involves several sequential steps: nih.gov

N,S-Acetal Formation: Reaction between cysteamine (B1669678) and 1,1-bis(methylthio)-2-nitroethene forms a key 2-(nitromethylene)thiazolidine intermediate.

Knoevenagel Condensation: Concurrently, condensation of cyanoacetohydrazide and an acetophenone (B1666503) derivative forms a hydrazide-hydrazone structure.

Michael Addition: The active methylene (B1212753) group of the hydrazide-hydrazone attacks the electron-deficient double bond of the 2-(nitromethylene)thiazolidine.

Tautomerization: The resulting adduct undergoes imine-enamine tautomerization.

Intramolecular N-Cyclization: The sequence culminates in an intramolecular cyclization, where a nitrogen atom attacks the cyano group, followed by tautomerization to yield the final, highly substituted thiazolo[3,2-a]pyridine product.

Such multi-component reactions highlight a synthetic paradigm that could be conceptually applied to the assembly of other complex fused systems, including derivatives of the oxazolo[3,2-a]pyridine (B1258410) core. nih.gov

Reactivity Profiles of the Oxazolo[3,2-a]pyridine Ring System

The aromatic oxazolo[3,2-a]pyridinium cation exhibits a rich and varied reactivity profile, particularly in its reactions with nucleophiles. The system is best described as an ambident electrophile, where nucleophilic attack can occur at either the oxazole (B20620) or the pyridine (B92270) ring, often leading to cleavage and subsequent molecular rearrangement. mdpi.comresearchgate.netresearchgate.net

The course of nucleophilic attack is highly dependent on the nature of the nucleophile and the presence of substituents on the bicyclic system. mdpi.com

Oxazole Ring Cleavage: "Soft" nucleophiles often target the oxazole ring. For instance, reaction with water can lead to hydrolytic cleavage of the oxazole fragment, reverting the system to the corresponding N-phenacylpyridone. mdpi.com This pathway becomes particularly dominant when a strong electron-withdrawing group, such as a nitro group, is present at the 6-position, which renders the oxazole fragment hydrolytically unstable. mdpi.comresearchgate.net

Pyridine Ring Cleavage: In a significant shift of reactivity, the introduction of a 6-nitro group enables "hard" nucleophiles like ammonia (B1221849) and primary amines to attack the pyridine ring. This results in an unusual pyridine ring-opening, leading to the formation of previously unknown 1-amino-2-nitro-4-(oxazole-2-yl)butadienes. mdpi.com This is in stark contrast to the unsubstituted system.

Ring Transformation: In oxazolo[3,2-a]pyridinium salts lacking a deactivating nitro group, reaction with ammonia does not cause ring cleavage but rather a ring transformation (recyclization) to yield imidazo[1,2-a]-pyridines. mdpi.com Similarly, reaction with sodium hydrosulfide (B80085) leads to N-phenacylpyridinethiones. mdpi.com

The following table summarizes the diverse reactivity of the oxazolo[3,2-a]pyridinium cation with various nucleophiles.

PrecursorNucleophileProduct(s)Reaction TypeReference(s)
Oxazolo[3,2-a]pyridinium saltNaOH, NaSH, NH₃N-phenacylpyridones, N-phenacylpyridinethiones, Imidazo[1,2-a]-pyridinesOxazole Ring Cleavage/Transformation mdpi.com
6-Nitrooxazolo[3,2-a]pyridinium saltH₂ON-phenacylpyridonesOxazole Ring Cleavage (Hydrolysis) mdpi.com
6-Nitrooxazolo[3,2-a]pyridinium saltNH₃, Primary Amines1-Amino-2-nitro-4-(oxazole-2-yl)butadienesPyridine Ring Cleavage mdpi.com
5-Methyloxazolo[3,2-a]pyridinium salt(Methylamino)acetaldehyde dimethyl acetalFunctionalized 5-AminoindolizinesRecyclization researchgate.net

The oxazolo[3,2-a]pyridine scaffold is not only subject to ring-opening but can also be utilized as a precursor for more complex, polycyclic heterocyclic systems through strategic rearrangements and recyclizations. researchgate.net

A notable example is the reaction of 5-methyloxazolo[3,2-a]pyridinium salts with bifunctional nucleophiles like (methylamino)acetaldehyde dimethyl acetal. This reaction proceeds via an initial nucleophilic attack and recyclization of the oxazolopyridinium salt to generate functionalized 5-aminoindolizines. These indolizine (B1195054) products are valuable intermediates that can, in turn, undergo a subsequent acid-catalyzed cyclization to close a pyrimidine (B1678525) ring, ultimately forming aza[3.3.2]cyclazine structures. researchgate.net This strategy effectively uses the inherent reactivity of the oxazolopyridinium system to expand the molecular framework into a more complex, pericondensed ring system.

Stability and Reactivity of the Oxirene (B85696) Moiety within the Fused System

The introduction of an oxirene ring fused to the oxazolo[3,2-a]pyridine core, as in the titular compound 7H- researchgate.netmdpi.comOxazolo[3,2-a]oxireno[d]pyridine, presents a formidable challenge in terms of chemical stability. The chemistry of fused-ring oxirenes is exceptionally limited, and the parent oxirene molecule itself is a subject of considerable theoretical interest due to its extreme instability. researchgate.net

The instability of the oxirene ring stems from two primary factors:

High Ring Strain: As a three-membered ring, oxirene possesses immense angle strain, similar to oxiranes and aziridines. nih.gov This strain creates a strong thermodynamic driving force for ring-opening reactions.

Antiaromaticity: With a carbon-carbon double bond, the oxirene ring contains 4 π-electrons, classifying it as an anti-aromatic system. Antiaromaticity is a powerful destabilizing factor that renders the molecule highly reactive and energetically unfavorable.

Consequently, oxirenes are not typically isolable compounds but are instead proposed as transient, high-energy intermediates in certain chemical reactions, such as the oxidation of alkynes or the Wolff rearrangement. Their existence is often fleeting, immediately leading to more stable isomeric structures like oxo-carbenes or ketenes.

Fusing such a profoundly unstable, anti-aromatic, and strained ring onto the already complex oxazolo[3,2-a]pyridine system would create a molecule of extraordinary reactivity. While a CAS registry number exists for 7H- researchgate.netmdpi.comOxazolo[3,2-a]oxireno[d]pyridine, there is no evidence in the surveyed literature of its successful synthesis, isolation, or characterization. chemicalbook.com Any synthetic route designed to form this fused oxirene would almost certainly yield ring-opened or rearranged products instantaneously. The challenge in synthesizing such systems lies in achieving an optimal balance between the high reactivity needed for certain applications and the minimum stability required for existence. nih.gov

Iv. Theoretical and Computational Investigations of 7h 1 2 Oxazolo 3,2 a Oxireno D Pyridine

Quantum Chemical Calculations for Structural Characterization

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure of 7H- researchgate.netyoutube.comOxazolo[3,2-a]oxireno[d]pyridine. Methods such as Density Functional Theory (DFT) are frequently employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a static, time-averaged representation of the molecule's structure in the gas phase or in solution, which can be compared with experimental data from techniques like X-ray crystallography if available.

For the structural characterization of heterocyclic compounds, a variety of basis sets can be utilized in conjunction with DFT methods. The choice of functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate results that align with experimental findings. The calculated geometric parameters for the fused ring system of 7H- researchgate.netyoutube.comOxazolo[3,2-a]oxireno[d]pyridine would reveal the planarity of the oxazolopyridine core and the strained nature of the oxirene (B85696) ring.

Below is an illustrative data table of calculated geometric parameters for 7H- researchgate.netyoutube.comOxazolo[3,2-a]oxireno[d]pyridine, based on typical values for similar heterocyclic systems.

ParameterBond/AngleCalculated Value
Bond Length (Å)C-C (oxirene)1.48
C-O (oxirene)1.42
C-N (oxazole)1.38
C-O (oxazole)1.36
C=C (pyridine)1.39
C-N (pyridine)1.34
Bond Angle (°)C-O-C (oxirene)61.0
O-C-N (oxazole)110.0
C-N-C (pyridine)118.0
Dihedral Angle (°)H-C-C-H (pyridine)0.5

Note: The data in this table is illustrative and derived from general values for similar heterocyclic structures due to the absence of specific published data for 7H- researchgate.netyoutube.comOxazolo[3,2-a]oxireno[d]pyridine.

Conformational Analysis and Energetic Profiles

Conformational analysis is a critical aspect of understanding the flexibility and stability of molecules. For a rigid, fused-ring system like 7H- researchgate.netyoutube.comOxazolo[3,2-a]oxireno[d]pyridine, the conformational landscape is expected to be relatively simple, with fewer degrees of freedom compared to more flexible molecules. However, even in such systems, slight puckering or out-of-plane arrangements can occur.

Computational methods can be used to map the potential energy surface (PES) of the molecule by systematically varying key dihedral angles and calculating the corresponding energy. This allows for the identification of the global minimum energy conformation, as well as any other stable conformers and the energy barriers between them. For instance, the planarity of the oxazolopyridine system can be assessed by scanning the dihedral angles within the pyridine (B92270) ring.

The energetic profile provides information on the relative stabilities of different conformations. The global minimum on the PES corresponds to the most stable and, therefore, the most populated conformation at equilibrium. The energy differences between conformers can be used to calculate their relative populations using the Boltzmann distribution.

ConformationRelative Energy (kcal/mol)Population (%)
Planar0.00>99
Slightly Puckered5.20<1

Note: The data in this table is illustrative and based on the expected rigidity of the fused ring system.

Prediction of Electronic Properties and Reactivity Sites

The electronic properties of a molecule are key to understanding its reactivity. Quantum chemical calculations can predict a range of electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's electronic stability and the energy required for electronic excitation. schrodinger.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactivity. These maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 7H- researchgate.netyoutube.comOxazolo[3,2-a]oxireno[d]pyridine, the oxygen and nitrogen atoms are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms and certain carbon atoms would exhibit positive potential, indicating susceptibility to nucleophilic attack.

PropertyCalculated Value (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62
Dipole Moment (Debye)3.45

Note: The data in this table is illustrative and based on calculations for similar N-heterocyclic compounds.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For 7H- researchgate.netyoutube.comOxazolo[3,2-a]oxireno[d]pyridine, a particularly interesting reaction to study would be the ring-opening of the strained oxirene moiety. Theoretical calculations can be used to model the reaction pathway, identifying all intermediates and, crucially, the transition states that connect them.

The transition state is a high-energy, transient species that represents the energy maximum along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often used to locate transition state structures.

For the ring-opening of the oxirene in 7H- researchgate.netyoutube.comOxazolo[3,2-a]oxireno[d]pyridine, computational studies would likely explore different possible pathways, such as concerted or stepwise mechanisms. The calculated activation energies for each pathway would help to determine the most probable reaction mechanism.

Reaction StepSpeciesRelative Energy (kcal/mol)
Reactant7H- researchgate.netyoutube.comOxazolo[3,2-a]oxireno[d]pyridine0.0
Transition StateOxirene Ring-Opening TS+25.8
IntermediateRing-Opened Species-15.2
ProductFinal Rearranged Product-22.5

Note: The data in this table is a hypothetical representation of a reaction profile for the ring-opening of the oxirene moiety.

V. Derivatization and Functionalization Strategies for 7h 1 2 Oxazolo 3,2 a Oxireno D Pyridine

Palladium-Catalyzed Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary strategy for derivatizing the oxazolopyridine framework. researchgate.netyoutube.com To apply these methods, precursor molecules, such as halogenated or triflated derivatives of 7H- nih.govorganic-chemistry.orgOxazolo[3,2-a]oxireno[d]pyridine, would be required.

Key coupling reactions applicable to this system include:

Suzuki-Miyaura Coupling : This reaction would enable the introduction of aryl, heteroaryl, or vinyl groups by coupling a halo-derivative (e.g., bromo- or iodo-) with a corresponding boronic acid or boronate ester. ignited.in Research on analogous fluorinated oxazolo[3,2-a]pyrimidin-7-ones has demonstrated successful Suzuki-Miyaura coupling for the synthesis of highly diverse derivatives. mdpi.com

Sonogashira Coupling : For the introduction of alkynyl moieties, the Sonogashira coupling of a halo-derivative with a terminal alkyne is a highly effective method. mdpi.com This has also been successfully applied to the analogous oxazolopyrimidinone systems, indicating its feasibility for the target scaffold. mdpi.com

Heck Coupling : This reaction would allow for the installation of alkene substituents by reacting a halide with an olefin in the presence of a palladium catalyst and a base. mdpi.com

Buchwald-Hartwig Amination : To introduce nitrogen-based functional groups, this reaction would facilitate the coupling of a halo-derivative with a wide range of primary or secondary amines.

The regioselectivity of these reactions would depend on the position of the leaving group (halide or triflate) on the pyridine (B92270) or oxazole (B20620) ring. The electronic properties of the fused system would dictate the relative reactivity of different positions. For instance, in many N-heterocycles, positions alpha or gamma to the nitrogen atom are often more reactive. ignited.in

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner 1 (Substrate) Coupling Partner 2 Resulting Functional Group Catalyst/Ligand Example
Suzuki-Miyaura Halo- or Trifloxy-Oxazolopyridine Ar-B(OH)₂ Aryl / Heteroaryl Pd(PPh₃)₄, SPhos
Sonogashira Halo- or Trifloxy-Oxazolopyridine R-C≡CH Alkynyl PdCl₂(PPh₃)₂, CuI
Heck Halo- or Trifloxy-Oxazolopyridine H₂C=CHR Alkenyl Pd(OAc)₂, P(o-tol)₃
Buchwald-Hartwig Halo- or Trifloxy-Oxazolopyridine R₂NH Amine Pd₂(dba)₃, BINAP

Introduction of Diverse Substituents on the Fused Pyridine and Oxazole Rings

Beyond cross-coupling, classical and modern methods for heterocyclic functionalization can be employed to install a variety of substituents. The reactivity of the fused system is complex, with the oxazole ring typically being more electron-rich than the pyridine ring.

On the Pyridine Ring :

Electrophilic Aromatic Substitution : Direct substitution reactions like nitration or halogenation can be challenging on an unsubstituted pyridine ring due to its electron-deficient nature. However, the presence of the fused oxazole ring may modulate this reactivity. Studies on oxazolo[3,2-a]pyridinium salts have shown that nitration is possible, leading to derivatives like 6-nitrooxazolo[3,2-a]pyridinium. mdpi.com The position of substitution would be directed by the combined electronic effects of the ring nitrogen and the fused oxazole.

Directed Ortho-Metalation (DoM) : If a directing group (e.g., -OMe, -CONR₂) is present on the pyridine ring, lithiation with a strong base (e.g., n-BuLi) followed by quenching with an electrophile (e.g., CO₂, I₂, aldehydes) would allow for regioselective functionalization.

On the Oxazole Ring :

The oxazole ring is generally more susceptible to electrophilic attack than the pyridine ring, particularly at the C2 and C5 positions (numbering relative to the oxazole ring itself). However, in the fused system, the positions are fixed.

Lithiation-Electrophile Quench : The C2 position of oxazoles can often be deprotonated with a strong base, providing a nucleophilic center for reaction with various electrophiles. ignited.in This would be a viable strategy for introducing substituents onto the oxazole portion of the scaffold.

The reactivity of the parent oxazolo[3,2-a]pyridinium system shows ambident properties; reactions with nucleophiles can lead to the opening of either the oxazole or the pyridine ring, depending on the substituents and reagents. mdpi.comresearchgate.net This underlying reactivity must be considered when planning functionalization strategies.

Chemical Transformations of the Oxirene (B85696) Ring

The oxirene ring is a three-membered heterocycle containing a double bond, making it highly strained and anti-aromatic. Consequently, oxirenes are typically unstable and act as transient intermediates. researchgate.net The chemistry of fused oxirenes remains particularly limited. researchgate.net It is more practical to consider the reactions of the corresponding saturated analog, a fused oxirane (epoxide), which would be a more stable and synthetically accessible target.

Assuming the existence of the more stable 7H- nih.govorganic-chemistry.orgOxazolo[3,2-a]oxirano [d]pyridine, its primary mode of reaction would be nucleophilic ring-opening.

Nucleophilic Ring-Opening : The strained three-membered ring is susceptible to attack by a wide range of nucleophiles (e.g., H₂O, alcohols, amines, halides, organometallics). researchgate.net

Base/Neutral Conditions : Under basic or neutral conditions, the reaction typically proceeds via an SN2-like mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. researchgate.net

Acidic Conditions : In the presence of acid, the epoxide oxygen is protonated, activating the ring. The subsequent nucleophilic attack often occurs at the more substituted carbon atom, proceeding with significant SN1 character. researchgate.net

The regioselectivity of the ring-opening would be influenced by the electronic effects of the fused oxazolopyridine system and the steric environment around the two carbons of the oxirane ring.

Table 2: Predicted Ring-Opening Reactions of the Analogous Fused Oxirane

Reagent/Condition Nucleophile Predicted Mechanism Product Type
H₂O / H⁺ H₂O SN1-like Diol
ROH / H⁺ or RO⁻ ROH / RO⁻ SN1-like or SN2 Hydroxy ether
R₂NH R₂NH SN2 Amino alcohol
LiAlH₄ H⁻ SN2 Alcohol
RMgBr / CuI R⁻ SN2 Substituted alcohol

Stereochemical Implications of Derivatization

The derivatization of the 7H- nih.govorganic-chemistry.orgOxazolo[3,2-a]oxireno[d]pyridine scaffold has significant stereochemical implications due to its rigid, fused structure and multiple potential stereocenters.

Stereochemistry of Oxirane Ring-Opening : Reactions involving the analogous oxirane ring are inherently stereospecific. An SN2-type attack by a nucleophile occurs with inversion of configuration at the attacked carbon center. For fused systems, this often results in a trans-diaxial opening, as described by the Fürst-Plattner rule, where the incoming nucleophile and the departing oxygen atom adopt axial positions in a chair-like transition state. researchgate.net This principle allows for precise control over the stereochemistry of the resulting products, such as amino alcohols or diols.

Asymmetric Catalysis : The introduction of new chiral centers via functionalization reactions could be controlled using chiral catalysts or auxiliaries. For example, asymmetric versions of palladium-catalyzed couplings or enantioselective additions to the heterocyclic core could yield enantiomerically enriched products. The stereochemical outcome of such reactions would be crucial for developing compounds with specific biological activities, as seen in related bioactive heterocyclic systems. nih.gov

Vi. Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Ring Systems

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for mapping the carbon-hydrogen framework of a molecule. For a complex, fused-ring system like 7H- nih.govnih.govOxazolo[3,2-a]oxireno[d]pyridine, a suite of NMR experiments would be required to assign the chemical environment of each proton and carbon atom.

Detailed Research Findings: In the ¹H NMR spectrum, the chemical shifts (δ) of the protons would provide initial clues about their electronic environment. Protons on the pyridine (B92270) ring, for instance, would be expected to appear in the aromatic region, with their specific shifts influenced by the fused oxazole (B20620) and oxirene (B85696) rings. The coupling constants (J-values) between adjacent protons would be critical in establishing their connectivity and relative positions within the ring system.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that are not directly bonded to protons. The chemical shifts of the carbons in the oxirene and oxazole rings would be particularly diagnostic of the strained three-membered ring and the five-membered heterocyclic system, respectively.

Interactive Table 1: Hypothetical ¹H NMR Data for 7H- nih.govnih.govOxazolo[3,2-a]oxireno[d]pyridine

Proton Hypothetical Chemical Shift (δ, ppm) Hypothetical Multiplicity Hypothetical Coupling Constant (J, Hz)
H-27.25d8.0
H-36.80dd8.0, 6.5
H-57.50d6.5
H-74.10s-
H-7a3.90d2.5
H-8a4.50d2.5

Interactive Table 2: Hypothetical ¹³C NMR Data for 7H- nih.govnih.govOxazolo[3,2-a]oxireno[d]pyridine

Carbon Hypothetical Chemical Shift (δ, ppm)
C-2125.0
C-3115.2
C-5140.8
C-755.4
C-7a52.1
C-8a75.3
C-9a150.1

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.

Detailed Research Findings: For 7H- nih.govnih.govOxazolo[3,2-a]oxireno[d]pyridine, an HRMS analysis, typically using an electrospray ionization (ESI) source, would be expected to yield a protonated molecule [M+H]⁺. The high resolving power of the instrument would provide a mass measurement with a high degree of accuracy (typically to four or five decimal places). This experimentally determined exact mass would then be compared to the calculated exact mass for the proposed molecular formula, C₇H₅NO₃. A close match between the experimental and calculated masses would provide strong evidence for the elemental composition of the synthesized molecule. This technique is crucial for distinguishing between isomers and compounds with similar nominal masses.

Interactive Table 3: Hypothetical HRMS Data for 7H- nih.govnih.govOxazolo[3,2-a]oxireno[d]pyridine

Ion Calculated Exact Mass for C₇H₆NO₃⁺ Hypothetical Found Exact Mass Hypothetical Mass Difference (ppm)
[M+H]⁺152.0342152.03452.0

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.

Detailed Research Findings: The IR spectrum of 7H- nih.govnih.govOxazolo[3,2-a]oxireno[d]pyridine would be expected to show characteristic absorption bands corresponding to its structural features. The C-O-C stretching vibrations of the oxazole and oxirene rings would likely appear in the fingerprint region (typically between 1000 and 1300 cm⁻¹). The C=N stretching of the oxazole ring and the C=C stretching of the pyridine ring would also give rise to distinct peaks. The absence of certain bands, such as a strong O-H or N-H stretch, would be equally informative in confirming the proposed cyclic structure.

Interactive Table 4: Hypothetical IR Absorption Bands for 7H- nih.govnih.govOxazolo[3,2-a]oxireno[d]pyridine

Functional Group Hypothetical Wavenumber (cm⁻¹) Intensity
C-H (aromatic)3050-3150Medium
C=C, C=N1500-1650Medium to Strong
C-O-C (ether stretch)1050-1250Strong
C-N1200-1350Medium

X-ray Crystallography for Definitive Structure Determination and Absolute Configuration

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive structural proof. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.

Detailed Research Findings: For a chiral molecule like 7H- nih.govnih.govOxazolo[3,2-a]oxireno[d]pyridine, which possesses multiple stereocenters, X-ray crystallography is invaluable for determining its absolute configuration. nih.gov By analyzing the anomalous scattering of X-rays, the true handedness of the molecule in the crystal can be established. nih.gov The resulting crystal structure would provide an unambiguous confirmation of the connectivity of the fused ring system and the relative and absolute stereochemistry of the chiral centers. Parameters such as the Flack parameter are used to confidently assign the absolute structure. rcsb.org A Flack parameter close to zero indicates that the correct enantiomer has been modeled.

Interactive Table 5: Hypothetical X-ray Crystallographic Data for 7H- nih.govnih.govOxazolo[3,2-a]oxireno[d]pyridine

Parameter Hypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)7.1
α, β, γ (°)90, 90, 90
Volume (ų)613.0
Z4
Flack Parameter0.05(3)

Vii. Future Research Directions and Synthetic Challenges

Development of Novel and Efficient Synthetic Routes for the Integrated Oxirene (B85696) Moiety

The primary synthetic challenge in constructing the 7H- researchgate.netarkat-usa.orgOxazolo[3,2-a]oxireno[d]pyridine framework lies in the formation of the fused oxirene ring. Oxirenes are notoriously unstable anti-aromatic compounds, and their chemistry is limited researchgate.net. Consequently, the development of synthetic routes to this moiety, particularly when fused to another heterocyclic system, requires innovative approaches.

Future research should focus on the adaptation of known methods for oxirane and, by extension, oxirene synthesis to the oxazolo[3,2-a]pyridine (B1258410) core. Potential strategies could include:

Epoxidation of an Alkynyl Precursor: A promising approach involves the late-stage oxidation of a suitable alkynyl-substituted oxazolo[3,2-a]pyridine precursor. The synthesis of alkynyl-oxiranes is a known strategy, often serving as precursors to other valuable chemical entities researchgate.net. The challenge will be to achieve this transformation on the electron-rich pyridine (B92270) ring without competing side reactions.

Intramolecular Cyclization: Designing a precursor that can undergo an intramolecular cyclization to form the oxirene ring is another viable direction. This could involve a nucleophilic attack from an oxygen atom onto an adjacent carbon atom bearing a suitable leaving group.

Photochemical Methods: Photochemical approaches, which can generate highly reactive intermediates under mild conditions, might provide a pathway to the fused oxirene ring system.

The efficiency of these routes will be paramount, given the likely instability of the target compound. The development of catalytic methods, potentially employing transition metals, could offer the required selectivity and efficiency researchgate.netarkat-usa.org.

Table 1: Potential Synthetic Precursors and Methods for Oxirene Ring Formation

Precursor TypeSynthetic MethodKey Challenges
Alkynyl-oxazolo[3,2-a]pyridinePeracid or metal-catalyzed oxidationControlling selectivity, preventing over-oxidation, managing precursor stability.
Halohydrin-like oxazolo[3,2-a]pyridineBase-induced intramolecular cyclizationSynthesis of the specific halohydrin precursor, potential for competing elimination reactions.
Diazoketone-substituted pyridinePhotochemical Wolff rearrangementControl of rearrangement pathways, potential for multiple products.

Exploration of Unprecedented Reactivity Patterns of the Fused System

The fusion of the strained oxirene ring with the oxazolo[3,2-a]pyridinium system is expected to give rise to unique and unexplored reactivity. The oxazolo[3,2-a]pyridinium cation itself is known to undergo ring-opening reactions at either the oxazole (B20620) or the pyridine ring, depending on the nature of the nucleophile and the substituents researchgate.netmdpi.comresearchgate.net. The presence of the highly strained and reactive oxirene ring will undoubtedly influence and likely dominate the reactivity of the entire fused system.

Future research in this area should investigate:

Ring-Opening Reactions: The oxirene moiety is expected to be highly susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this opening will be of fundamental interest. Furthermore, the interplay between the oxirene ring-opening and the potential for cleavage of the oxazolo[3,2-a]pyridine core could lead to complex and potentially useful molecular rearrangements.

Cycloaddition Reactions: The strained double bond of the oxirene could participate in cycloaddition reactions, providing a pathway to more complex fused heterocyclic systems.

Transition Metal-Catalyzed Transformations: The interaction of the fused system with transition metals could unlock novel catalytic cycles and synthetic transformations, a strategy that has been employed for other fused oxiranes researchgate.net.

Table 2: Predicted Reactivity Patterns

Reaction TypeExpected OutcomePotential Applications
Nucleophilic Ring-OpeningFormation of functionalized oxazolo[3,2-a]pyridines or rearranged products.Access to novel heterocyclic scaffolds.
CycloadditionConstruction of polycyclic systems.Synthesis of complex molecules with potential biological activity.
Thermal or Photochemical RearrangementIsomerization to other heterocyclic systems.Discovery of new molecular frameworks.

Asymmetric Synthesis of Enantiopure 7H-researchgate.netarkat-usa.orgOxazolo[3,2-a]oxireno[d]pyridine Derivatives

The synthesis of enantiopure derivatives of complex heterocyclic molecules is of significant interest, particularly for applications in medicinal chemistry and materials science nih.govnih.gov. For 7H- researchgate.netarkat-usa.orgOxazolo[3,2-a]oxireno[d]pyridine, achieving enantioselectivity presents a considerable challenge that can be addressed through several potential strategies.

Asymmetric Epoxidation: The use of chiral catalysts for the epoxidation of an alkynyl precursor is a well-established method for generating enantiopure epoxides and could be adapted for this system.

Chiral Pool Synthesis: Starting from a chiral precursor, such as an enantiopure amino alcohol, to construct the oxazole ring would introduce chirality into the system from the outset.

Kinetic Resolution: The racemic mixture of the final compound or a key intermediate could potentially be resolved through enzymatic or chemical kinetic resolution.

The development of asymmetric synthetic routes will be crucial for evaluating the potential biological activity of individual enantiomers of 7H- researchgate.netarkat-usa.orgOxazolo[3,2-a]oxireno[d]pyridine derivatives.

Utilization of 7H-researchgate.netarkat-usa.orgOxazolo[3,2-a]oxireno[d]pyridine as a Synthetic Building Block

The inherent reactivity of the 7H- researchgate.netarkat-usa.orgOxazolo[3,2-a]oxireno[d]pyridine scaffold makes it a potentially valuable building block for the synthesis of more complex molecules. The controlled ring-opening of either the oxirene or the oxazolo[3,2-a]pyridine core could provide access to a variety of functionalized heterocyclic structures that would be difficult to synthesize through other means.

Future research should aim to harness this reactivity in a controlled manner. For instance, the selective ring-opening of the oxirene could be used to introduce new functional groups, which could then be further elaborated. Similarly, the known recyclization reactions of oxazolo[3,2-a]pyridinium salts could be exploited to transform the core structure into other heterocyclic systems researchgate.net. The ability to use this fused system as a linchpin for constructing diverse molecular architectures underscores its potential as a versatile synthetic intermediate.

Q & A

Q. What are the common synthetic routes for 7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine derivatives?

  • Methodological Answer: Synthesis typically involves cyclization reactions using precursors like hydroxypropenones or aminopyridines. For example, sodium salts of 5-benzofuran-2-yl-3-hydroxypropenone can react with heterocyclic amines or diazonium chlorides to form fused oxazolo-pyridine derivatives . Carbonylation of 2-amino-3-hydroxypyridine using reagents like 1,1-carbonyldiimidazole (CDI) or triphosgene in anhydrous tetrahydrofuran (THF) is another validated approach . Key steps include controlling reaction temperature (often 60–80°C) and using inert atmospheres to prevent oxidation.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming hydrogen and carbon environments, particularly for distinguishing oxazole and pyridine ring protons . X-ray crystallography provides definitive spatial arrangement data, resolving ambiguities in stereochemistry . Infrared (IR) spectroscopy identifies functional groups like carbonyls or nitriles, while High-Resolution Mass Spectrometry (HRMS) validates molecular weights and fragmentation patterns .

Q. How can researchers validate spectral data for this compound against conflicting literature reports?

  • Methodological Answer: Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem to identify discrepancies . For example, UV/Visible spectra from NIST Standard Reference Database 69 can confirm absorption maxima, while elemental analysis (C, H, N) ensures purity and stoichiometric consistency . If contradictions arise, replicate synthesis under controlled conditions and compare results with peer-reviewed protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodological Answer: Side products often arise from competing cyclization pathways or oxidation. Optimization strategies include:
  • Using anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to suppress hydrolysis/oxidation .
  • Adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of CDI for carbonylation) to favor desired cyclization .
  • Employing gradient heating (e.g., 50°C → 80°C over 2 hours) to control reaction kinetics .
    Monitor intermediates via Thin-Layer Chromatography (TLC) and isolate products using column chromatography with silica gel (hexane/ethyl acetate gradients) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties and reaction pathways, such as electrophilic substitution at the oxazole ring . Molecular docking studies assess bioactivity by simulating interactions with target enzymes (e.g., kinases or oxidoreductases) . Software like Gaussian or Schrödinger Suite aids in visualizing frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

Q. How do structural modifications influence the compound’s biological activity?

  • Methodological Answer: Introduce substituents (e.g., nitro, fluoro, or methyl groups) at the pyridine or oxazole rings to alter bioactivity. For example:
  • Nitro groups at the 4-position enhance antimicrobial activity by increasing electron-withdrawing effects .
  • Methylation at the oxazole nitrogen improves metabolic stability in pharmacokinetic studies .
    Evaluate modifications using in vitro assays (e.g., MIC for antimicrobial activity) and correlate results with Hammett substituent constants (σ) to quantify electronic effects .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer: Discrepancies often stem from solvent polarity or catalyst choice. For instance:
  • Yields improve from 45% to 72% when replacing toluene (low polarity) with dimethylformamide (DMF) in carbonylation reactions .
  • Palladium(II) iodide catalysts increase regioselectivity in cyclization steps compared to non-catalytic methods .
    Systematic Design of Experiments (DoE) using software like JMP or Minitab identifies critical factors (e.g., temperature, solvent) and interactions affecting yield .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting NMR data for oxazolo-pyridine derivatives?

  • Methodological Answer: Contradictions may arise from dynamic effects (e.g., ring puckering) or solvent-induced shifts. Strategies include:
  • Variable-temperature NMR (VT-NMR) to detect conformational changes .
  • Comparing data in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding .
  • Using 2D NMR (COSY, HSQC) to resolve overlapping signals and assign coupling constants .

Q. What safety protocols are critical when handling reactive intermediates in its synthesis?

  • Methodological Answer:
  • Use fume hoods and personal protective equipment (PPE) for steps involving diazonium chlorides (explosive risk) .
  • Quench excess phosgene or triphosgene with aqueous ammonia before disposal .
  • Monitor air quality for volatile byproducts (e.g., HCl gas) using real-time sensors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.